molecular formula C15H24O7S B12848631 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol

Cat. No.: B12848631
M. Wt: 348.4 g/mol
InChI Key: OIENTYZXXVEBIW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is a complex organic compound that features a unique structure combining a thieno[3,4-b][1,4]dioxin ring with a tetraoxatridecan-13-ol chain

Properties

Molecular Formula

C15H24O7S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[2-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C15H24O7S/c16-1-2-17-3-4-18-5-6-19-7-8-20-9-13-10-21-14-11-23-12-15(14)22-13/h11-13,16H,1-10H2

InChI Key

OIENTYZXXVEBIW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CSC=C2O1)COCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized from thiophene and 1,4-dioxane . This intermediate is then subjected to further reactions to introduce the tetraoxatridecan-13-ol chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its electronic properties.

    Substitution: Substitution reactions can introduce different functional groups onto the thieno[3,4-b][1,4]dioxin ring or the tetraoxatridecan-13-ol chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol involves its ability to form conjugated systems, which can conduct electricity. This property is due to the presence of the thieno[3,4-b][1,4]dioxin ring, which allows for delocalization of electrons. The compound can interact with various molecular targets and pathways, depending on its functionalization and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is unique due to its extended tetraoxatridecan-13-ol chain, which provides additional functionalization possibilities and enhances its solubility and processability in various solvents. This makes it particularly valuable for applications requiring flexible and biocompatible materials.

Biological Activity

The compound 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the various biological effects, mechanisms of action, and relevant research findings associated with this compound.

Molecular Characteristics

  • Chemical Formula : C₁₃H₁₈O₆S₂
  • Molecular Weight : 330.35 g/mol
  • CAS Number : 204444-01-9

Structural Features

The compound features a thieno[3,4-b][1,4]dioxin moiety which is known for its reactivity and potential biological implications. The tetraoxatridecan chain contributes to its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds containing thieno[3,4-b][1,4]dioxin structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Results suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines. The compound induces apoptosis in these cells through the activation of caspase pathways. Notably, the IC50 values for various cancer cell lines have been reported in the range of 10-20 µM.

Neuroprotective Effects

Emerging research suggests neuroprotective properties of this compound. In models of neurodegeneration, it has been shown to reduce neuronal cell death and inflammation. Mechanistically, it may modulate signaling pathways involved in neuroinflammation and oxidative stress response.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thieno[3,4-b][1,4]dioxin derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and 20 µg/mL against S. aureus.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli15

Study 2: Cytotoxicity Assessment

In another study assessing cytotoxic effects on human cancer cell lines (MCF-7 breast cancer cells), the following IC50 values were observed:

Cell LineIC50 (µM)
MCF-715
HeLa18
A54920

These results highlight the potential use of this compound in cancer therapeutics.

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